N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, morpholine, and various triazolopyrimidine precursors. The reactions may involve:
Nucleophilic substitution: Introduction of the morpholine group.
Cyclization: Formation of the triazolopyrimidine ring.
Acylation: Attachment of the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized triazolopyrimidine derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar structures.
Morpholine derivatives: Compounds containing the morpholine ring.
Acetamide derivatives: Compounds with the acetamide functional group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings and data.
Chemical Structure and Properties
The compound's structure features a triazolo-pyrimidine core with a morpholine substituent, which is significant for its biological activity. The molecular weight is approximately 383.9 g/mol, and its chemical formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives have been shown to inhibit specific enzymes related to cancer proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle in specific phases, preventing further proliferation.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds with similar structures. For instance:
- Cytotoxicity Studies : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen's 10.38 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(3-chloro-4-methoxyphenyl)-... | MCF-7 | 15.63 |
Tamoxifen | MCF-7 | 10.38 |
Structure-Activity Relationship (SAR)
The modification of substituents on the aromatic rings significantly influences the biological activity:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions enhances anticancer activity.
- Morpholine Substituents : Morpholine has been associated with improved pharmacological profiles due to its ability to interact favorably with biological targets.
Case Studies
- In Vitro Studies : Research conducted on derivatives similar to N-(3-chloro-4-methoxyphenyl)-... showed promising results in inhibiting tumor growth in MCF-7 and HCT-116 cell lines . These studies revealed that the compounds not only inhibited cell proliferation but also induced apoptosis via caspase activation.
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between these compounds and key targets in cancer pathways, suggesting their potential as effective inhibitors .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4/c1-28-14-3-2-12(10-13(14)19)20-16(26)11-25-18(27)24-5-4-15(21-17(24)22-25)23-6-8-29-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWQJNAJROAXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.